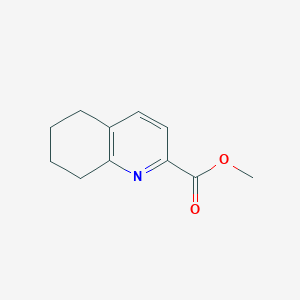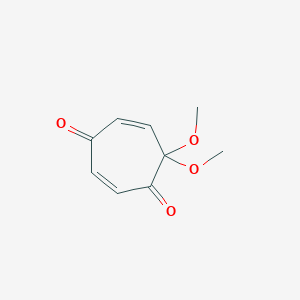
Benzene.phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It consists of a benzene ring bonded to a hydroxyl group. Phenol is a white crystalline solid that is volatile and mildly acidic, requiring careful handling due to its potential to cause chemical burns .
Preparation Methods
Phenol can be synthesized through various methods:
From Haloarenes: Chlorobenzene is fused with sodium hydroxide at high temperatures and pressures to produce sodium phenoxide, which is then acidified to yield phenol.
From Benzene Sulphonic Acid: Benzene sulphonic acid is treated with molten sodium hydroxide to form sodium phenoxide, which is then acidified to produce phenol.
From Diazonium Salts: Aromatic primary amines are treated with nitrous acid to form diazonium salts, which are hydrolyzed to phenols.
Chemical Reactions Analysis
Phenol undergoes various chemical reactions:
Oxidation: Phenol can be oxidized to quinones, such as benzoquinone, using oxidizing agents like potassium dichromate.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: Phenol undergoes halogenation, nitration, sulfonation, and Friedel-Crafts reactions due to the activating effect of the hydroxyl group.
Acid-Base Reactions: Phenol reacts with bases to form phenoxide ions.
Scientific Research Applications
Phenol has numerous applications in scientific research and industry:
Mechanism of Action
Phenol exerts its effects primarily through its ability to disrupt cell membranes and denature proteins. The hydroxyl group in phenol can form hydrogen bonds with proteins, leading to their denaturation and subsequent cell death . This mechanism is responsible for its antiseptic properties.
Comparison with Similar Compounds
Phenol is similar to other aromatic compounds with hydroxyl groups, such as:
Cresols: These are methylated derivatives of phenol and have similar antiseptic properties but are less toxic.
Resorcinol: Another dihydroxybenzene, used in the production of resins and adhesives.
Phenol is unique due to its balance of reactivity and stability, making it a versatile compound in various applications.
Properties
CAS No. |
100518-55-6 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
benzene;phenol |
InChI |
InChI=1S/C6H6O.C6H6/c7-6-4-2-1-3-5-6;1-2-4-6-5-3-1/h1-5,7H;1-6H |
InChI Key |
RRTCFFFUTAGOSG-UHFFFAOYSA-N |
SMILES |
C1=CC=CC=C1.C1=CC=C(C=C1)O |
Canonical SMILES |
C1=CC=CC=C1.C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethylidene-1,5-dimethyl-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B3044787.png)




![Benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]-](/img/structure/B3044794.png)


![Hexanoic acid, 6-[(phenylsulfonyl)amino]-, methyl ester](/img/structure/B3044800.png)





